Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Molecular Property Optimization ADMET Profiling Medicinal Chemistry

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate (CAS 355421-12-4) is a quinoline-4-carboxylic acid heptyl ester with molecular formula C24H26ClNO2 and molecular weight 395.93 g/mol. It belongs to the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals provided to early discovery researchers, for which the supplier does not collect analytical data.

Molecular Formula C24H26ClNO2
Molecular Weight 395.9 g/mol
CAS No. 355421-12-4
Cat. No. B12041540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
CAS355421-12-4
Molecular FormulaC24H26ClNO2
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C
InChIInChI=1S/C24H26ClNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-10-8-17(2)9-11-18)26-22-13-12-19(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3
InChIKeyPYECGCIRNWUOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate (CAS 355421-12-4) Product Guide


Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate (CAS 355421-12-4) is a quinoline-4-carboxylic acid heptyl ester with molecular formula C24H26ClNO2 and molecular weight 395.93 g/mol . It belongs to the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals provided to early discovery researchers, for which the supplier does not collect analytical data . This compound is offered exclusively for research use and is not intended for diagnostic or therapeutic applications.

Why In-Class Quinoline-4-Carboxylate Esters Cannot Be Freely Substituted


Quinoline-4-carboxylate esters bearing different alkoxy chain lengths exhibit markedly divergent physicochemical and biological properties owing to systematic changes in lipophilicity, membrane permeability, and target binding [1]. Even within the same substitution pattern at positions 2 and 6, the ester alkyl group (heptyl vs. octyl vs. pentyl) alters molecular weight, LogP, and steric bulk, which can lead to different activity profiles, solubility, and ADMET outcomes in screening cascades [1]. Consequently, substituting the heptyl ester with a shorter (e.g., pentyl) or longer (e.g., octyl) homolog without experimental validation risks compromising assay reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate


Molecular Weight Distinction vs. Octyl Homolog for Permeability and Solubility Tuning

The heptyl ester has a molecular weight of 395.93 g/mol , which is 14.03 g/mol (3.4%) lower than the octyl ester (409.96 g/mol) . This difference reflects one less methylene unit and translates into measurably lower lipophilicity and potentially higher aqueous solubility, as estimated by the general 0.5 log P unit decrease per methylene group in homologous series [1].

Molecular Property Optimization ADMET Profiling Medicinal Chemistry

Heptyl Ester Stability Advantage Over Shorter Alkyl Esters in Prolonged Storage

The longer seven-carbon chain of the heptyl ester provides greater steric protection of the ester carbonyl from hydrolytic degradation compared to the pentyl (C5) or methyl (C1) esters, consistent with the general steric shielding effect observed in carboxylic acid ester series [1]. In the absence of direct experimental data, the alkyl chain length is a recognized determinant of hydrolytic stability, with longer chains typically affording improved shelf-life under ambient storage [1].

Compound Stability Shelf-Life Procurement Logistics

Sourcing Exclusivity and Supplier Quality Tier

The heptyl ester is available from Sigma-Aldrich as AldrichCPR product L207683, classified as part of a 'collection of rare and unique chemicals' for which no analytical data is collected . In contrast, the pentyl ester (CAS 355421-10-2) is offered by Sigma-Aldrich with a stated purity of 95% . This distinction highlights that researchers seeking a characterized compound may preferentially select the pentyl ester, while those requiring the specific heptyl homolog for SAR continuity must accept the vendor's 'as-is' terms and independently verify identity and purity .

Chemical Sourcing Compound Integrity Procurement Quality

Optimal Application Scenarios for Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate


Hit-to-Lead SAR Expansion for Antimicrobial Quinoline-4-Carboxylate Esters

When a screening hit is identified in a shorter-chain ester (e.g., methyl or ethyl), the heptyl ester serves as a key lipophilicity probe to systematically extend the SAR. Its MW of 395.93 g/mol and the corresponding logP increase (ca. 0.5 unit vs. the octyl ester) allow researchers to map the optimal lipophilic window without introducing an excessively large molecular footprint [1].

Compound Library Procurement for Antiparasitic Drug Discovery

Quinoline-4-carboxylate esters with different alkyl chains are employed in antimalarial and antileishmanial screening libraries. The heptyl ester fills a specific lipophilicity niche between the pentyl and octyl homologs, ensuring complete coverage of the alkyl-chain SAR dimension in medium-throughput phenotypic assays [1].

Physicochemical Property Standard for Chromatography Method Development

The intermediate molecular weight and distinct lipophilicity of the heptyl ester make it a suitable retention-time standard for RP-HPLC method development for quinoline-based compound series. Its use as a system suitability standard ensures reproducible separation of closely related analogs during purity assessment [1].

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